molecular formula C12H14O3 B1327847 Ethyl 4-propionylbenzoate CAS No. 860344-87-2

Ethyl 4-propionylbenzoate

Cat. No. B1327847
M. Wt: 206.24 g/mol
InChI Key: MOQVUOSKSFFWLM-UHFFFAOYSA-N
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Description

Ethyl 4-propionylbenzoate is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol .


Synthesis Analysis

The synthesis of Ethyl 4-propionylbenzoate involves several steps . The process starts with the alkylation of 4-bromopropiophenone with CuCN in dry DMF, followed by the addition of FeCl3 and 12N HCl. This mixture is then refluxed, and the resulting 4-propionylbenzonitrile is hydrolyzed in the presence of EtOH and KOH to yield 4-propionyl-benzoic acid. The acid is then esterified using 97% sulfuric acid to finally obtain Ethyl 4-propionylbenzoate .


Molecular Structure Analysis

The InChI code for Ethyl 4-propionylbenzoate is 1S/C12H14O3/c1-3-11(13)9-5-7-10(8-6-9)12(14)15-4-2/h5-8H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 4-propionylbenzoate is a white solid . It has high lipid solubility, with log P values ranging from 1.57 to 3.73 .

Scientific Research Applications

Application Summary

Ethyl 4-propionylbenzoate has been studied for its potential use as a local anesthetic. In this context, it’s been used as a lead compound to design benzoate compounds .

Methods of Application

The synthesis of new target compounds involved three steps: alkylation, esterification, and alkylation . A total of 16 compounds were designed and synthesized using a route with high total yields, mild conditions, and simple operation .

Results and Outcomes

The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests . The results showed that compounds 4d, 4g, 4j, 4k, 4n, and 4o had a good local anesthetic effect . The results of acute toxicity tests showed that the target compounds had low toxicity .

Safety And Hazards

Ethyl 4-propionylbenzoate is classified as a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces. In case of fire, CO2, dry chemical, or foam should be used for extinction . It is also recommended to wear personal protective equipment and ensure adequate ventilation when handling this compound .

Relevant Papers

The paper “Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics” discusses the design and synthesis of benzoate compounds, including Ethyl 4-propionylbenzoate, for use as local anesthetics . Another paper, “Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process”, discusses the use of the UV/PDS oxidation process to remove Ethyl 4-aminobenzoate, a related compound .

properties

IUPAC Name

ethyl 4-propanoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-11(13)9-5-7-10(8-6-9)12(14)15-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQVUOSKSFFWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645684
Record name Ethyl 4-propanoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-propionylbenzoate

CAS RN

860344-87-2
Record name Ethyl 4-propanoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Liessi, E Cichero, E Pesce, M Arkel, A Salis… - European Journal of …, 2018 - Elsevier
… was prepared starting from the corresponding derivative ethyl 4-propionylbenzoate. … with ethanol completed the synthesis furnishing the ethyl 4-propionylbenzoate in good yield. The …
Number of citations: 29 www.sciencedirect.com

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